The synthesis of (R)-CR8 has been explored through various methodologies, often starting from the parent compound roscovitine. The synthesis typically involves:
A notable reference outlines practical synthetic routes for both roscovitine and (R)-CR8, emphasizing the importance of maintaining stereochemistry during synthesis to ensure biological activity .
(R)-CR8 has a complex molecular structure characterized by:
(R)-CR8 participates in several key chemical reactions:
The efficacy of (R)-CR8 in these reactions is influenced by its structural integrity and interactions with cellular components.
The mechanism of action of (R)-CR8 involves:
Quantitative proteomics has demonstrated that treatment with (R)-CR8 significantly reduces levels of cyclin K without affecting its mRNA expression, indicating post-translational regulation .
The physical and chemical properties of (R)-CR8 include:
These properties are crucial for understanding how (R)-CR8 behaves in biological systems and its potential pharmacokinetics.
(R)-CR8 has several promising applications in scientific research and therapeutic development:
(R)-CR8 (Synonyms: CR8, (R)-Isomer; CAS: 294646-77-8) emerged as a second-generation inhibitor derived from roscovitine, initially developed to overcome the pharmacokinetic limitations of its predecessor. Early studies focused on its potent cyclin-dependent kinase (CDK) inhibitory activity, demonstrating 50–100-fold greater efficacy than roscovitine in inducing apoptosis across tumor cell lines [1] [3]. Its characterization as a molecular glue degrader, however, was a serendipitous discovery arising from systematic screening of 4,518 clinical and preclinical compounds. Researchers correlated cytotoxicity data with E3 ligase expression profiles across 578 cancer cell lines, identifying (R)-CR8 as a top candidate inducing DDB1-dependent cell death [2].
Notably, (R)-CR8's glue function was mechanistically distinct from classical inhibitors. While initially classified as a CDK inhibitor (IC50 values: 0.041–1.769 μM against CDK1/2/5/7/9) [3] [6], proteomic studies revealed it induced rapid degradation of cyclin K (cycK) via the CUL4-RBX1-DDB1 ubiquitin ligase complex without affecting mRNA levels [2]. This degradation was rescueable by proteasome (MG132), E1 (MLN7243), and cullin neddylation (MLN4924) inhibitors, confirming UPS dependency. Crucially, CRISPR-Cas9 screens identified DDB1, CUL4B, RBX1, and CDK12—but no DCAF substrate receptor—as essential for (R)-CR8's activity, suggesting a non-canonical degradation mechanism [2].
Table 1: Pharmacokinetic Profile of (R)-CR8 in Mice [1]
Parameter | Intravenous (50 mg/kg) | Oral (100 mg/kg) |
---|---|---|
Elimination Half-life | ~3 hours | ~3 hours |
Bioavailability | - | 100% |
Organ Exposure (% AUC vs Plasma) | ||
∟ Liver | 205% | 205% |
∟ Adipose Tissue | 188% | 188% |
∟ Kidney | 150% | 150% |
∟ Bone Marrow | 30% | 30% |
∟ Brain | 15% | 15% |
(R)-CR8 exemplifies how molecular glues overcome limitations of conventional small-molecule therapeutics and bifunctional degraders (e.g., PROTACs). As a monovalent compound (<500 Da), it exhibits favorable drug-like properties: high oral bioavailability, metabolic stability (>2 months at room temperature), and tissue-penetration capabilities [1]. Its compact size enables cell permeability and avoids pharmacokinetic challenges common to bulkier PROTACs, such as poor membrane penetration and limited in vivo distribution [9].
Mechanistically, (R)-CR8 expands targeting possibilities to "undruggable" proteins lacking deep binding pockets. By binding CDK12-cycK complexes and inducing novel interactions with DDB1, it forces ubiquitination of cycK—a target without conventional ligandable sites [2] [9]. Structural analyses reveal (R)-CR8's solvent-exposed pyridyl moiety mediates a gain-of-function interaction, creating a complementary interface between CDK12-cycK and DDB1 (Kd enhancement: 500–1000-fold) [2]. This exemplifies the "type I" molecular glue mechanism, inducing non-native protein-protein interactions to achieve target degradation [8].
Molecular Mechanisms Underpinning (R)-CR8 Activity
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7